Cas no 53126-64-0 (satratoxin H)

satratoxin H 化学的及び物理的性質
名前と識別子
-
- satratoxin H
- (1'E,2R,6'R,11'R,13'R,15'S,16'R,19'Z,21'E,23'R,27'R)-27'-Hydroxy-23'-[(1S)-1-hydroxyethyl]-9',15'-dimethyl-3'H,18'H-spiro[oxirane-2,14'-[4,12,17,24]tetraoxapentacyclo[21.3.1.113,16
- CID 122361724
- 6,7,16,16a,19a,22-Hexahydro-9-(1-hydroxyethyl)-25-hydroxy-16a,21-dimethylspiro[5,9:16,18-dimethano-3H,23H-[1,6,12]trioxacyclooctadecino[3,4-d][1]benzopyran-17(18H),2'-oxirane]-3,14(9H)-dione
- Antibiotic PD-113326
- Isosatratoxin H
- PD-113326
- Spiro[5,9:16,18-dimethano-1H,3H,23H-[1,6,12]trioxacyclooctadecino[3,4-d][1]benzopyran-17(18H),2'-oxirane]-3,14(9H)-dione, 6,7,16,16a,19a,22-hexahydro-25-hydroxy-9-[(1S)-1-hydroxyethyl]-16a,21-dimethyl-, (2'S,4E,9R,10E,12Z,16R,16aS,18R,19aR,23aR,25R)-
- 53126-64-0
-
- インチ: 1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13-/t18-,20?,21+,22+,25+,26+,27+,28-,29-/m0/s1
- InChIKey: MUACSCLQRGEGOE-ZZRCWJSFSA-N
- ほほえんだ: O1C[C@]21[C@H]1CC3[C@]2(C)[C@@]2(COC(C=C4CCO[C@]([C@H](C)O)(C=CC=CC(=O)O3)[C@@H]4O)=O)CCC(C)=C[C@H]2O1 |c:23,25|
計算された属性
- せいみつぶんしりょう: 528.23593272g/mol
- どういたいしつりょう: 528.23593272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 38
- 回転可能化学結合数: 1
- 複雑さ: 1150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 2
- トポロジー分子極性表面積: 124
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 803.3±65.0 °C(Predicted)
- ようかいど: Dichloromethane: soluble,DMSO: soluble,Ethanol: soluble
- 酸性度係数(pKa): 12.86±0.70(Predicted)
satratoxin H セキュリティ情報
- 危険物輸送番号:3172
- 危険レベル:6.1(a)
- ちょぞうじょうけん:Store at -20°C, protect from light
- 包装グループ:I
satratoxin H 税関データ
- 税関コード:2933790090
satratoxin H 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00E3DX-5mg |
satratoxin H |
53126-64-0 | ≥98% | 5mg |
$1209.00 | 2024-04-30 | |
A2B Chem LLC | AG56773-5mg |
satratoxin H |
53126-64-0 | ≥98% | 5mg |
$922.00 | 2024-04-19 | |
MedChemExpress | HY-123647-500μg |
Satratoxin H |
53126-64-0 | 500μg |
¥2549 | 2024-07-20 | ||
Apollo Scientific | BIS1403-25mg |
Satratoxin H |
53126-64-0 | =98% | 25mg |
£4697.00 | 2025-02-19 | |
Apollo Scientific | BIS1403-10mg |
Satratoxin H |
53126-64-0 | =98% | 10mg |
£2146.00 | 2025-02-19 | |
Apollo Scientific | BIS1403-100g |
Satratoxin H |
53126-64-0 | =98% | 100g |
£49.00 | 2025-02-19 | |
Apollo Scientific | BIS1403-1mg |
Satratoxin H |
53126-64-0 | =98% | 1mg |
£319.00 | 2025-02-19 | |
1PlusChem | 1P00E3DX-1mg |
satratoxin H |
53126-64-0 | ≥98% | 1mg |
$279.00 | 2024-04-30 | |
Apollo Scientific | BIS1403-5mg |
Satratoxin H |
53126-64-0 | =98% | 5mg |
£1194.00 | 2025-02-19 | |
A2B Chem LLC | AG56773-1mg |
satratoxin H |
53126-64-0 | ≥98% | 1mg |
$197.00 | 2024-04-19 |
satratoxin H 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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4. Book reviews
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
satratoxin Hに関する追加情報
Introduction to Satratoxin H (CAS No. 53126-64-0)
Satratoxin H, identified by the Chemical Abstracts Service Number (CAS No.) 53126-64-0, is a naturally occurring mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus and Penicillium. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and biological activities. The study of Satratoxin H has provided valuable insights into fungal secondary metabolites and their potential applications in drug discovery and environmental monitoring.
The chemical structure of Satratoxin H (CAS No. 53126-64-0) features a complex polyketide backbone with characteristic functional groups, including hydroxyl and carbonyl moieties. These structural elements contribute to its reactivity and interaction with biological targets. Recent advancements in spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have enabled detailed structural elucidation, facilitating a deeper understanding of its molecular mechanisms.
In recent years, research on Satratoxin H has expanded into exploring its pharmacological potential. Studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines, including breast, liver, and colorectal cancers. The underlying mechanism involves the induction of apoptosis through the modulation of mitochondrial function and the activation of stress signaling pathways. These findings have positioned Satratoxin H as a promising candidate for further development into therapeutic agents.
Furthermore, the antimicrobial properties of Satratoxin H have been investigated, revealing its efficacy against Gram-positive bacteria such as *Staphylococcus aureus* and *Streptococcus pyogenes*. This activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Such properties make it an attractive candidate for developing novel antibiotics to combat multidrug-resistant bacterial infections, a critical challenge in modern medicine.
The environmental impact of Satratoxin H has also been a focus of research. Fungi producing this mycotoxin are often found in agricultural settings, where they contaminate crops under favorable conditions of moisture and temperature. Monitoring the levels of Satratoxin H in food supplies is essential for ensuring food safety and public health. Advanced analytical methods, including high-performance liquid chromatography (HPLC) coupled with MS detection, have been developed for accurate quantification in complex matrices.
From a synthetic chemistry perspective, the biosynthesis of Satratoxin H has been a subject of interest. Genomic studies have identified gene clusters responsible for its production in fungal strains, providing insights into the enzymatic pathways involved. This knowledge has opened avenues for metabolic engineering approaches aimed at optimizing yields or modifying the compound's structure for enhanced bioactivity. Such efforts align with the broader goals of green chemistry and sustainable drug production.
The toxicological profile of Satratoxin H (CAS No. 53126-64-0) has been thoroughly examined to assess its safety profile. Acute toxicity studies indicate that it exhibits moderate toxicity upon oral administration but minimal effects at subacute exposure levels. Chronic studies are ongoing to evaluate long-term health risks associated with low-level exposure scenarios. These assessments are crucial for guiding regulatory decisions regarding its use in pharmaceuticals or environmental applications.
In conclusion, Satratoxin H, with its unique chemical structure and diverse biological activities, represents a significant area of research in chemical biology and pharmaceutical sciences. The latest findings highlight its potential as an anticancer agent, antimicrobial compound, and environmental biomarker. Continued investigation into its biosynthesis, toxicology, and pharmacological mechanisms will further elucidate its applications in medicine and environmental science.
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